4-(1-aminoethyl)-N,N-dimethylaniline; acetic acid
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Overview
Description
4-(1-Aminoethyl)-N,N-dimethylaniline; acetic acid is a compound that combines an aromatic amine with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with an appropriate alkylating agent, such as ethyl bromide, under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, or halogens for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(1-Aminoethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-aminoethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)benzoic acid
- 4-(1-Aminoethyl)phenol
- 4-(1-Aminoethyl)quinoline
Uniqueness
4-(1-Aminoethyl)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
acetic acid;4-(1-aminoethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.C2H4O2/c1-8(11)9-4-6-10(7-5-9)12(2)3;1-2(3)4/h4-8H,11H2,1-3H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKXRQUKAQYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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